molecular formula C20H21NO2 B568786 (4-Hydroxyphenyl)-(1-pentylindol-3-yl)methanone CAS No. 1443988-18-8

(4-Hydroxyphenyl)-(1-pentylindol-3-yl)methanone

Cat. No.: B568786
CAS No.: 1443988-18-8
M. Wt: 307.393
InChI Key: ZPPQEOQJTJSGKK-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)-(1-pentylindol-3-yl)methanone , also known by its chemical structure C₁₈H₁₈N₂O₂ , is an indole derivative. The indole nucleus is a benzopyrrole containing ten π-electrons, making it aromatic. Physically, it appears as a crystalline, colorless compound with a distinct odor. This heterocyclic system plays a crucial role in various synthetic drug molecules and natural compounds .

Scientific Research Applications

Identification and Surveillance

(4-Hydroxyphenyl)-(1-pentylindol-3-yl)methanone, along with other compounds, has been identified as an adulterant in herbal and drug-like products obtained via the Internet. These compounds were identified through various methods like liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy (Nakajima et al., 2011). Additionally, it was involved in a study that aimed to elucidate its distribution in pigs after intravenous administration, providing insights useful for forensic toxicology (Schaefer et al., 2017).

Structural Elucidation

The structural and spectral elucidation of this compound and similar compounds has been a subject of research. Studies have focused on its detection and characterization using various analytical techniques, contributing to the broader understanding of synthetic cannabinoid compounds (Denooz et al., 2013).

Synthesis and Bioisosteres

Research has been conducted on synthesizing related compounds, like [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones, with potential biological applications. These compounds are considered bioisosteres of other chemical classes and could have implications in inhibiting certain types of bacterial secretions (Hillgren et al., 2010).

Chemical Analysis

There is ongoing research in accurately quantifying and analyzing this compound and related compounds in various contexts, such as illegal products obtained via the Internet. These studies contribute to the understanding of the prevalence and concentration of these compounds in unregulated drugs (Nakajima et al., 2011).

Alternative Synthesis Methods

Studies have also focused on developing alternative synthesis methods for related compounds, such as benzoaryl-5-yl(2-hydroxyphenyl)methanones. These research efforts aim to provide more efficient and sustainable ways to produce these chemicals (Fan et al., 2017).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Hydroxyphenyl)-(1-pentylindol-3-yl)methanone. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets. For instance, a study found that ambient-visible-light could enhance the degradation of a similar compound, Bis(4-hydroxyphenyl)methanone .

Properties

IUPAC Name

(4-hydroxyphenyl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-2-3-6-13-21-14-18(17-7-4-5-8-19(17)21)20(23)15-9-11-16(22)12-10-15/h4-5,7-12,14,22H,2-3,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPQEOQJTJSGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043087
Record name (4-Hydroxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443988-18-8
Record name (4-Hydroxyphenyl)(1-pentyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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